3-Amino-4-methoxy-4-oxobutanoic acid, with the molecular formula , is a derivative of amino acids characterized by the presence of an amino group, a methoxy group, and an oxo group attached to a butanoic acid backbone. This compound has garnered attention for its potential applications in various scientific fields, particularly in pharmaceuticals and biochemical research. The hydrochloride salt form of this compound is commonly studied and utilized due to its enhanced solubility in aqueous environments, making it more suitable for biological assays and applications.
3-Amino-4-methoxy-4-oxobutanoic acid is classified under carboxylic acids and amino acids. It can be sourced from various chemical suppliers and databases, including PubChem and BenchChem, which provide detailed information about its properties, synthesis methods, and applications. The compound is also listed under the Chemical Abstracts Service with the identifier 91588-23-7 for the hydrochloride form.
The synthesis of 3-amino-4-methoxy-4-oxobutanoic acid typically involves esterification reactions. One common method includes the following steps:
The synthesis can be scaled up for industrial production, although specific large-scale methods are not extensively documented. Control over reaction conditions, such as temperature and concentration, is crucial to achieving high purity and yield.
The molecular structure of 3-amino-4-methoxy-4-oxobutanoic acid consists of:
The InChI code for this compound is InChI=1S/C5H9NO4/c1-10-5(9)3(6)2-4(7)8;/h3H,2,6H2,1H3,(H,7,8)
, which provides a standardized representation of its molecular structure.
3-Amino-4-methoxy-4-oxobutanoic acid can participate in several chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or solubility.
The mechanism of action of 3-amino-4-methoxy-4-oxobutanoic acid is not fully elucidated but may involve interactions at the molecular level that influence cellular processes. Potential mechanisms include:
Further studies are needed to clarify these mechanisms and their implications in biological systems.
3-Amino-4-methoxy-4-oxobutanoic acid is a solid at room temperature with a melting point that varies based on purity and form (hydrochloride vs free base).
Key chemical properties include:
These properties are crucial for understanding how the compound behaves under different conditions in laboratory settings.
3-Amino-4-methoxy-4-oxobutanoic acid has several scientific applications:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2